4-Hydroxy-N-phenylbenzamide

Übersicht

Beschreibung

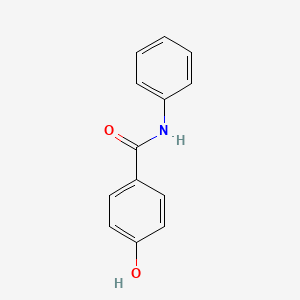

4-Hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzamide, where a hydroxyl group is attached to the para position of the benzene ring, and an aniline group is attached to the amide nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxy-N-phenylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding this compound after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Agents

One prominent application of 4-Hydroxy-N-phenylbenzamide derivatives is in the development of inhibitors targeting the dipeptidyl peptidase-IV (DPP-IV) enzyme, which plays a crucial role in glucose metabolism. A study synthesized a series of N-substituted aminobenzamide derivatives, demonstrating that some compounds exhibited superior inhibitory activity against DPP-IV compared to standard drugs. The most effective compounds achieved up to 38% inhibition at a concentration of 100 µM, indicating potential for managing diabetes mellitus .

Antiparasitic Activity

Research has highlighted the efficacy of this compound derivatives against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African sleeping sickness. A study reported that an N-phenylbenzamide derivative showed curative effects in an acute mouse model, disrupting the parasite's mitochondrial DNA by displacing essential proteins from their binding sites. This mechanism led to significant antiparasitic activity, suggesting that this class of compounds could be developed into novel treatments for parasitic infections .

Acetylcholinesterase Inhibition

Another critical application is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Derivatives of this compound have been evaluated for their ability to inhibit these enzymes, with some showing comparable efficacy to established inhibitors like rivastigmine. The structure-activity relationship studies indicate that modifications to the benzamide structure can enhance inhibitory potency and selectivity, making these compounds promising candidates for Alzheimer's disease treatment .

Synthesis of Novel Derivatives

The ability to modify the chemical structure of this compound has led to the creation of various derivatives with tailored biological activities. For instance, imidazo[4,5-b]pyridine derivatives were synthesized through reactions involving this compound, showcasing its versatility in generating compounds with potential therapeutic applications .

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of aminobenzamide derivatives, including this compound. These compounds have demonstrated effectiveness against various bacterial strains, including drug-resistant isolates. The mechanism likely involves interference with bacterial cell wall synthesis or function, making them candidates for further investigation as antimicrobial agents .

Data Summary Table

Wirkmechanismus

The mechanism of action of 4-Hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and amide groups play crucial roles in forming hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-N-phenylbenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

4-Ethoxy-N-phenylbenzamide: Similar structure but with an ethoxy group instead of a hydroxyl group.

4-Methyl-N-phenylbenzamide: Similar structure but with a methyl group instead of a hydroxyl group.

Uniqueness: 4-Hydroxy-N-phenylbenzamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility, stability, and interactions with biological targets .

Biologische Aktivität

4-Hydroxy-N-phenylbenzamide (also known as salicylanilide) is a compound that has garnered attention for its diverse biological activities. This article examines its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound has the molecular formula and features a hydroxyl group at the para position relative to the amide functional group. The synthesis of this compound typically involves the reaction of salicylic acid with aniline derivatives under various conditions, including microwave-assisted methods for improved yield and efficiency .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease. In vitro studies have shown that derivatives of N-phenylbenzamide, including this compound, can inhibit EV71 with IC50 values ranging from low micromolar concentrations. For instance, one study reported an IC50 value of approximately 5.7 μM for a closely related derivative .

Table 1: Antiviral Activity Against EV71

| Compound | IC50 (μM) | Cytotoxicity (TC50 μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | Not explicitly reported | Not explicitly reported | Not explicitly reported |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 ± 0.8 | 620 ± 0.0 | 110 |

| Pirodavir | 1.3 | 31 ± 2.2 | 25–52 |

Enzyme Inhibition

This compound has also been studied for its ability to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme critical in glucose metabolism. This inhibition suggests potential applications in managing diabetes by regulating blood sugar levels . The compound's selectivity and efficacy were evaluated through various assays, revealing promising results comparable to established DPP-IV inhibitors.

Table 2: DPP-IV Inhibition

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Rivastigmine | 56.10 | Established DPP-IV inhibitor |

| Unsubstituted Salicylanilide | 49.71 | Better inhibition than many derivatives |

Case Studies and Research Findings

A notable study focused on the structure-activity relationship of N-phenylbenzamide derivatives highlighted that modifications at the para position significantly enhanced antiviral activity against EV71. The introduction of electron-withdrawing groups was particularly beneficial .

In another investigation, compounds derived from salicylanilide were assessed for their inhibitory effects on cholinesterases (AChE and BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The results indicated that certain derivatives exhibited selective inhibition profiles, making them candidates for further development .

Eigenschaften

IUPAC Name |

4-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-6-10(7-9-12)13(16)14-11-4-2-1-3-5-11/h1-9,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHMYTLAUXIOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-97-2 | |

| Record name | 4-hydroxy-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.